molecular formula C33H32O11 B13061990 Kadsuphilol U

Kadsuphilol U

Cat. No.: B13061990
M. Wt: 604.6 g/mol
InChI Key: RFLJFFCQFBVABL-NYVRLXBJSA-N
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Description

Kadsuphilol U is a lignan compound isolated from the aerial parts of the Taiwanese medicinal plant Kadsura philippinensis . Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound, along with other lignans from Kadsura philippinensis, has been studied for its potential medicinal properties.

Preparation Methods

The synthesis of Kadsuphilol U involves several steps, including the use of various reagents and catalysts. The synthetic route typically starts with the extraction of the compound from the plant material, followed by purification using chromatographic techniques

Chemical Reactions Analysis

Kadsuphilol U undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Kadsuphilol U involves its interaction with various molecular targets and pathways. As an antioxidant, this compound scavenges reactive oxygen species and inhibits oxidative stress . It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines . The exact molecular targets and pathways involved in its anti-cancer and anti-viral activities are still under investigation.

Comparison with Similar Compounds

Kadsuphilol U is similar to other lignan compounds isolated from Kadsura philippinensis, such as kadsuphilins N and O . These compounds share similar structural features and biological activities. this compound is unique in its specific molecular structure and the particular biological activities it exhibits. Other similar compounds include lignans from the Schisandra genus, such as schisandrins and gomisins .

Properties

Molecular Formula

C33H32O11

Molecular Weight

604.6 g/mol

IUPAC Name

[(1S,12R,13S,14S,15S)-15-acetyloxy-14-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C33H32O11/c1-17-26(44-24(35)12-11-19-9-7-6-8-10-19)20-13-23-27(42-16-41-23)29-25(20)33(15-40-29)21(31(32(17,3)37)43-18(2)34)14-22(38-4)28(39-5)30(33)36/h6-14,17,26,31,37H,15-16H2,1-5H3/b12-11+/t17-,26+,31-,32-,33-/m0/s1

InChI Key

RFLJFFCQFBVABL-NYVRLXBJSA-N

Isomeric SMILES

C[C@H]1[C@H](C2=CC3=C(C4=C2[C@]5(CO4)C(=CC(=C(C5=O)OC)OC)[C@@H]([C@@]1(C)O)OC(=O)C)OCO3)OC(=O)/C=C/C6=CC=CC=C6

Canonical SMILES

CC1C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C(C1(C)O)OC(=O)C)OCO3)OC(=O)C=CC6=CC=CC=C6

Origin of Product

United States

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